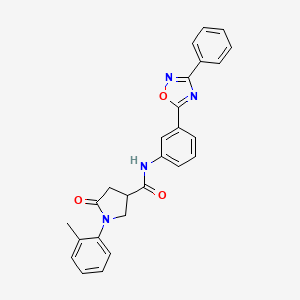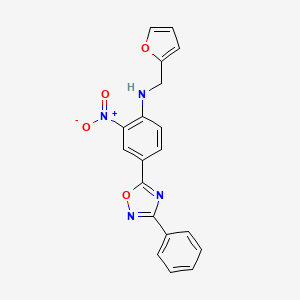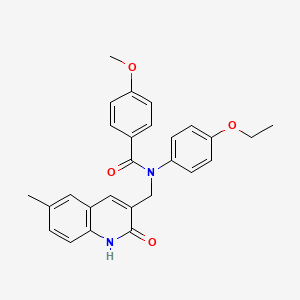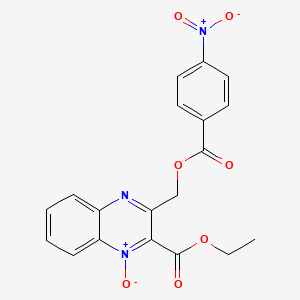![molecular formula C17H18N4O3 B7715681 4-((1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-4-oxobutanoic acid](/img/structure/B7715681.png)
4-((1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-4-oxobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-4-oxobutanoic acid, also known as EMAQ, is a synthetic compound that has gained significant attention in the scientific research community due to its potential applications in various biochemical and physiological studies. This compound has been synthesized using different methods and has shown promising results in various research studies.
Wirkmechanismus
The mechanism of action of 4-((1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-4-oxobutanoic acid is not fully understood. However, it has been suggested that 4-((1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-4-oxobutanoic acid exerts its effects by modulating various signaling pathways, including the MAPK/ERK pathway, the PI3K/Akt pathway, and the NF-κB pathway. 4-((1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-4-oxobutanoic acid has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by modifying chromatin structure.
Biochemical and Physiological Effects:
4-((1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-4-oxobutanoic acid has been shown to have various biochemical and physiological effects. In cancer cells, 4-((1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-4-oxobutanoic acid has been shown to induce apoptosis by activating caspases and by inhibiting the anti-apoptotic protein Bcl-2. 4-((1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-4-oxobutanoic acid has also been shown to inhibit angiogenesis by inhibiting the expression of vascular endothelial growth factor (VEGF) and its receptor (VEGFR). In animal models of neurodegenerative diseases, 4-((1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-4-oxobutanoic acid has been shown to improve cognitive function by increasing the expression of brain-derived neurotrophic factor (BDNF) and by reducing oxidative stress. In the immune system, 4-((1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-4-oxobutanoic acid has been shown to modulate the activity of various immune cells, including T cells, B cells, and macrophages.
Vorteile Und Einschränkungen Für Laborexperimente
4-((1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-4-oxobutanoic acid has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using different methods. It has also been shown to have low toxicity and to be well-tolerated in animal models. However, there are some limitations to using 4-((1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-4-oxobutanoic acid in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. In addition, its effects may vary depending on the cell type and the experimental conditions used.
Zukünftige Richtungen
There are several future directions for research on 4-((1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-4-oxobutanoic acid. One direction is to further investigate its mechanism of action and its effects on different signaling pathways. Another direction is to study its effects in different animal models of diseases, including cancer, neurodegenerative diseases, and autoimmune diseases. Additionally, it would be interesting to study the pharmacokinetics and pharmacodynamics of 4-((1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-4-oxobutanoic acid in humans, as well as its potential therapeutic applications. Overall, 4-((1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-4-oxobutanoic acid is a promising compound that has the potential to advance our understanding of various biological processes and to lead to the development of new therapies for various diseases.
Synthesemethoden
4-((1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-4-oxobutanoic acid can be synthesized using different methods. One of the most common methods is the condensation reaction between 1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinoline-3-carboxylic acid and N-(tert-butoxycarbonyl)-L-aspartic acid β-ethyl ester. The reaction is carried out in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting product is then deprotected using trifluoroacetic acid (TFA), which leads to the formation of 4-((1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-4-oxobutanoic acid.
Wissenschaftliche Forschungsanwendungen
4-((1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-4-oxobutanoic acid has been extensively used in scientific research due to its potential applications in various fields, including cancer research, neurology, and immunology. In cancer research, 4-((1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-4-oxobutanoic acid has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurology, 4-((1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-4-oxobutanoic acid has been shown to have neuroprotective effects and to improve cognitive function in animal models of neurodegenerative diseases. In immunology, 4-((1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-4-oxobutanoic acid has been shown to modulate the immune response and to have anti-inflammatory effects.
Eigenschaften
IUPAC Name |
4-[(1-ethyl-8-methylpyrazolo[3,4-b]quinolin-3-yl)amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3/c1-3-21-17-12(9-11-6-4-5-10(2)15(11)19-17)16(20-21)18-13(22)7-8-14(23)24/h4-6,9H,3,7-8H2,1-2H3,(H,23,24)(H,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHDWJKKRWBTIMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=NC3=C(C=CC=C3C=C2C(=N1)NC(=O)CCC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(1-Ethyl-8-methylpyrazolo[3,4-b]quinolin-3-yl)amino]-4-oxobutanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-chloro-N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7715608.png)
![(Z)-2-((5-(5-chloro-2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-3-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)acrylic acid](/img/no-structure.png)










![1,3-dimethyl 5-{5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-amido}benzene-1,3-dicarboxylate](/img/structure/B7715682.png)